molecular formula C10H11NO5S B14814444 4-Cyclopropoxy-2-sulfamoylbenzoic acid

4-Cyclopropoxy-2-sulfamoylbenzoic acid

Cat. No.: B14814444
M. Wt: 257.27 g/mol
InChI Key: FHAREYHOXUGNBT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C10H11NO5S and a molecular weight of 257.26 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-sulfamoylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl alcohol and 2-sulfamoylbenzoic acid.

    Cyclopropylation: Cyclopropyl alcohol is reacted with a suitable reagent to introduce the cyclopropoxy group onto the benzoic acid core.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-sulfamoylbenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-sulfamoylbenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor.

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-sulfamoylbenzoic acid

InChI

InChI=1S/C10H11NO5S/c11-17(14,15)9-5-7(16-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)(H2,11,14,15)

InChI Key

FHAREYHOXUGNBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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